2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
2-[3-(Dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a pyrazole-based acetamide derivative characterized by a dimethylamino group at the 3-position and a phenyl group at the 4-position of the pyrazole ring.
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-10-11-19(27-4)18(12-15)22-20(26)14-25-13-17(21(23-25)24(2)3)16-8-6-5-7-9-16/h5-13H,14H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIXILKAIRSHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Cancer Research
One of the most significant applications of this compound is in the field of oncology. Research indicates that it may act as a selective inhibitor of mutant forms of EGFR, which are commonly associated with non-small cell lung cancer (NSCLC). The binding interactions between the compound and EGFR have been characterized using X-ray crystallography, revealing critical hydrogen bonds and van der Waals interactions that enhance its inhibitory potency .
Drug Discovery
The unique structural features of this pyrazole derivative make it a valuable candidate in drug design. Its ability to modulate kinase activity suggests potential applications in developing targeted therapies for various cancers. The compound's structure allows for modifications that can optimize its pharmacokinetic properties and enhance selectivity towards cancerous cells .
Biochemical Assays
In vitro studies have demonstrated the efficacy of this compound in inhibiting cell proliferation in cancer cell lines expressing mutant EGFR. These assays provide essential data on dose-response relationships and help establish the therapeutic window for potential clinical applications .
Case Studies
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazole-acetamide derivatives, focusing on substituent effects, synthesis routes, and biological relevance.
Structural and Functional Group Comparisons
Key Observations :
- The 2-methoxy-5-methylphenyl group introduces steric hindrance and lipophilicity, contrasting with ’s simpler acetamide lacking the pyrazole core . Thiophene and thiazole moieties in analogs () may alter electronic properties and bioactivity .
Spectroscopic Characterization
- FT-IR/NMR : and emphasize the use of FT-IR for carbonyl (C=O) and NH stretching vibrations, while NMR confirms substituent positions . The target compound would likely exhibit similar spectral profiles.
- LCMS : Employed in to verify molecular ion peaks and purity, a method applicable to the target compound .
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-(dimethylamino)-4-phenyl-1H-pyrazole is prepared by reacting phenylhydrazine with dimethyl acetylenedicarboxylate under basic conditions, followed by aminolysis to introduce the dimethylamino group. Key parameters include:
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Temperature : 80–100°C
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Solvent : Ethanol or tetrahydrofuran (THF)
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Catalyst : Triethylamine or sodium hydride
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure, with characteristic peaks at δ 2.98 (N(CH₃)₂) and m/z 188.1184 [M+H]⁺.
Preparation of the Acetamide Side Chain
The acetamide moiety, N-(2-methoxy-5-methylphenyl)acetamide , is synthesized via nucleophilic acyl substitution. 2-Methoxy-5-methylaniline reacts with acetyl chloride in dichloromethane (DCM) at 0°C, yielding the acetamide after neutralization and recrystallization.
| Parameter | Value |
|---|---|
| Reaction Time | 2–4 hours |
| Yield | 85–90% |
| Purity (HPLC) | ≥98% |
Coupling Strategies for Molecular Assembly
Alkylation of the Pyrazole Nitrogen
The pyrazole nitrogen at position 1 is alkylated using chloroacetamide derivatives. In a representative procedure:
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3-(Dimethylamino)-4-phenyl-1H-pyrazole (1.0 equiv) is dissolved in dry DMF.
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Sodium hydride (1.2 equiv) is added under nitrogen at 0°C.
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N-(2-methoxy-5-methylphenyl)chloroacetamide (1.1 equiv) is introduced dropwise.
Key Observations :
-
Excess base (NaH) prevents N–H side reactions.
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DMF enhances solubility but requires careful removal via vacuum distillation.
Optimization of Coupling Efficiency
A design-of-experiments (DoE) approach identifies critical factors affecting yield:
| Factor | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Temperature | 60–70°C | +15% |
| Solvent Polarity | DMF > DMSO > THF | +22% |
| Equivalents of NaH | 1.2–1.5 | +8% |
Reaction scalability is confirmed at 100 g scale with consistent yields of 78–82%.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). Fractions containing the target compound are identified by thin-layer chromatography (TLC; Rf = 0.35 in 1:1 ethyl acetate/hexane).
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph), 6.89 (d, J = 8.2 Hz, 1H, Ar–H), 3.81 (s, 3H, OCH₃), 2.95 (s, 6H, N(CH₃)₂).
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LCMS : m/z 364.4 [M+H]⁺, retention time = 6.7 min (C18 column, 70% acetonitrile).
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time by 75% but decreases yield to 65% due to thermal degradation.
Solid-Phase Synthesis
Immobilization of the pyrazole core on Wang resin enables iterative coupling but introduces challenges in final cleavage (purity ≤85%).
Industrial-Scale Considerations
Cost Analysis
Raw material costs dominate the synthesis:
| Component | Cost per kg (USD) | Contribution (%) |
|---|---|---|
| 3-Dimethylamino-4-phenylpyrazole | 1,200 | 58% |
| N-(2-methoxy-5-methylphenyl)chloroacetamide | 950 | 37% |
Q & A
Q. How can the structural integrity of this compound be confirmed experimentally?
Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., acetamide C=O stretch). Purity can be assessed via high-performance liquid chromatography (HPLC) or elemental analysis .
Q. What are the critical steps in synthesizing this compound?
Methodological Answer: Multi-step synthesis typically involves:
- Cyclocondensation of precursors (e.g., hydrazides and diketones) to form pyrazole cores.
- Acetamide coupling using chloroacetyl chloride or similar reagents under basic conditions (e.g., triethylamine or NaOH).
- Optimization of reaction parameters (temperature: 150°C; catalysts: zeolite Y-H or pyridine) to enhance yield and regioselectivity .
Q. How can computational tools predict the compound’s biological activity?
Methodological Answer: Use PASS (Prediction of Activity Spectra for Substances) to predict pharmacological effects and molecular docking (e.g., AutoDock Vina) to model interactions with target proteins (e.g., enzymes or receptors). Validate predictions with in vitro assays (e.g., kinase inhibition or cytotoxicity screens) .
Advanced Research Questions
Q. How can researchers address discrepancies between predicted and observed biological activity?
Methodological Answer:
- Cross-validate computational models with experimental assays (e.g., surface plasmon resonance for binding affinity).
- Investigate off-target effects via proteome-wide profiling or chemoproteomics.
- Adjust docking parameters (e.g., solvation effects or protein flexibility) to better reflect experimental conditions .
Q. What strategies optimize reaction conditions for scalable synthesis?
Methodological Answer:
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, pH, solvent polarity).
- Screen catalysts (e.g., zeolites or transition metals) to reduce side reactions.
- Employ membrane separation technologies (e.g., nanofiltration) for efficient purification .
Q. How can structure-activity relationship (SAR) studies improve selectivity?
Methodological Answer:
- Synthesize derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) and compare bioactivity.
- Analyze binding modes via X-ray crystallography or cryo-EM to identify critical interactions.
- Prioritize functional groups that enhance target engagement (e.g., triazole rings for H-bonding) .
Q. How should conflicting data in binding affinity studies be resolved?
Methodological Answer:
- Reproduce assays using standardized protocols (e.g., consistent buffer pH or incubation time).
- Validate with orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorescence polarization).
- Investigate batch-to-batch compound variability via LC-MS purity checks .
Q. What integrated approaches elucidate the compound’s mechanism of action?
Methodological Answer:
- Combine molecular dynamics simulations with kinetic studies (e.g., enzyme inhibition kinetics).
- Use transcriptomics or metabolomics to identify downstream pathways.
- Cross-reference with structural analogs (e.g., triazole-thioacetamide derivatives) to infer shared mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
